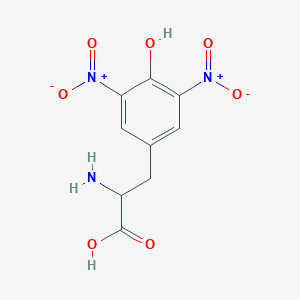
3,5-ジニトロ-DL-チロシン
概要
説明
3,5-Dinitrotyrosine, also known as 3,5-Dinitrotyrosine, is a useful research compound. Its molecular formula is C9H9N3O7 and its molecular weight is 271.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Dinitrotyrosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80662. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Dinitrotyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dinitrotyrosine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
3,5-ジニトロ-DL-チロシンは化学合成に使用されます。 例えば、触媒量の酢酸の存在下、無溶媒粉砕によって2,4,6,8-テトラヨードグリコリルリルでヨウ素化して、高収率でl-3,5-ジヨードチロシンを得ることができます . この方法は、オルト - およびパラ - ニトロフェノールのジヨウ素化にも適用されます .
製薬研究
この化合物は、製薬研究に使用されています。 これは、生物学的に活性な化合物の合成に使用されます . これは、甲状腺ホルモンの前駆体としての生化学的プロセスにおいて重要な役割を果たし、甲状腺機能抑制薬としても独立して使用されています .
生化学的アッセイ
3,5-ジニトロ-DL-チロシンは、ハロゲン化チロシンと甲状腺ホルモンアミノトランスフェラーゼのアッセイの基質として使用されます .
代謝経路
Safety and Hazards
作用機序
Target of Action
Similar compounds like 3,5-diiodo-l-tyrosine have been found to be substrates for the assay of halogenated tyrosine and thyroid hormone aminotransferase . These enzymes play a crucial role in the biosynthesis and metabolism of thyroid hormones .
Biochemical Pathways
It is known that similar compounds like 3,5-diiodo-l-tyrosine are involved in the biosynthesis and alternative pathways of metabolism of thyroid hormones . This suggests that 3,5-Dinitro-DL-tyrosine might also influence similar pathways, affecting the synthesis and metabolism of thyroid hormones.
特性
IUPAC Name |
2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZOSDSFLRXREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18386-16-8, 17360-11-1 | |
| Record name | 3,5-Dinitrotyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18386-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dinitrotyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018386168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC80662 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,5-Dinitrotyrosine primarily forms through the action of reactive nitrogen species, such as peroxynitrite (ONOO-), on tyrosine residues within proteins. [] Peroxynitrite, a potent oxidant and nitrating agent, reacts with carbon dioxide to form an even more reactive intermediate, ONO2CO2-, which directly oxidizes tyrosine. [] This reaction yields 3-nitrotyrosine and 3,3'-dityrosine as major products, with 3,5-dinitrotyrosine appearing when tyrosine is limited. [] The formation of 3,5-dinitrotyrosine and other tyrosine modifications can alter protein structure and function, potentially contributing to various pathological conditions.
ANone:
ANone: The provided research focuses primarily on the biochemical and pharmacological aspects of 3,5-dinitrotyrosine. Therefore, information regarding its material compatibility and stability under various conditions, as well as its specific applications in material science, is not discussed.
A: While 3,5-dinitrotyrosine itself is not typically recognized for its catalytic properties, research indicates its potential involvement in enzymatic processes. For instance, a soluble 3,5-dinitrotyrosine aminotransferase found in rabbit liver catalyzes the transamination of thyroid hormone. [] This suggests a potential role for 3,5-dinitrotyrosine or its derivatives in influencing hormone metabolism.
ANone: The provided research does not specifically delve into the computational chemistry or modeling aspects of 3,5-dinitrotyrosine.
A: Although the research doesn't provide a detailed SAR analysis for 3,5-dinitrotyrosine, one study investigated the structure-activity relationships of acidic hydroxyphenylalanines as antagonists for α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors. [] They found that highly acidic compounds, particularly 3-hydroxy-2,4-dinitro-DL-phenylalanine (pKa ≈ 4), exhibited significant inhibitory activity against AMPA receptors. [] This suggests that the acidity and specific positioning of nitro groups on the aromatic ring play a crucial role in the biological activity of these compounds.
ANone: The research primarily focuses on the formation and biological implications of 3,5-dinitrotyrosine as a post-translational modification. Specific details regarding its inherent stability, formulation strategies for enhanced stability, solubility, or bioavailability are not explored in these papers.
A: One of the earliest mentions of 3,5-dinitrotyrosine synthesis dates back to 1951. [] This suggests that the study of 3,5-dinitrotyrosine and its implications has been a subject of scientific inquiry for a significant period, with evolving methodologies and understanding.
A: Research on 3,5-dinitrotyrosine inherently involves a multidisciplinary approach, drawing upon expertise from various fields. Biochemistry, analytical chemistry, pharmacology, and toxicology are all crucial for understanding the formation, detection, biological effects, and potential therapeutic implications of this compound. [, , , , , ] Furthermore, the use of 3,5-dinitrotyrosine as a marker of oxidative stress highlights its relevance in studying various pathological conditions, emphasizing the need for collaborative research efforts across different areas of biomedical science. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


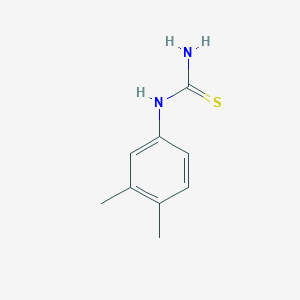

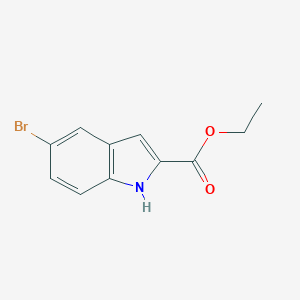



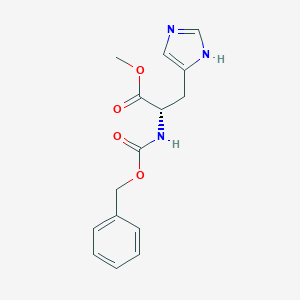



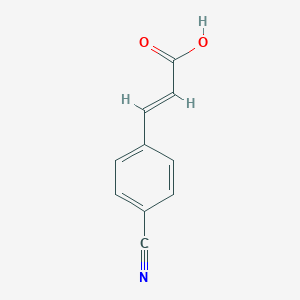
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)

![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
